Tetrahydrogestrinone-d4

Description

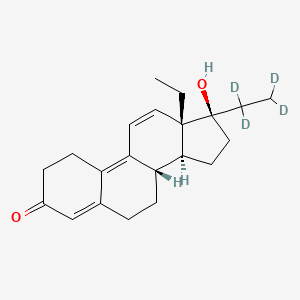

Structure

3D Structure

Properties

CAS No. |

856893-82-8 |

|---|---|

Molecular Formula |

C21H28O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8S,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1/i2D2,4D2 |

InChI Key |

OXHNQTSIKGHVBH-LACWPDIVSA-N |

SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O |

Canonical SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydrogestrinone D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Tetrahydrogestrinone-d4 (THG-d4) is a targeted process designed to introduce deuterium atoms at specific, stable positions within the molecule. This isotopic labeling is essential for its application as an internal standard in mass spectrometry-based analyses, allowing it to be distinguished from its non-labeled counterpart, Tetrahydrogestrinone (THG) nih.gov. The primary route for this synthesis involves the modification of the precursor compound, Gestrinone (B1671454) nih.govresearchgate.net.

Catalytic Hydrogenation of Gestrinone Utilizing Deuterated Reagents

The principal method for synthesizing this compound is through the catalytic hydrogenation of Gestrinone using deuterated reagents . This reaction is analogous to the synthesis of unlabeled THG, but with the crucial substitution of hydrogen gas (H₂) with deuterium gas (D₂) wikipedia.org.

The process involves treating Gestrinone, which contains a reactive ethynyl group at the C-17 position, with deuterium gas in the presence of a metal catalyst. Palladium on charcoal (Pd/C) is a commonly employed catalyst for such hydrogenation reactions wikipedia.org. The reaction is typically carried out in a suitable solvent under a controlled atmosphere of deuterium gas. The catalyst facilitates the addition of four deuterium atoms across the two pi bonds of the ethynyl group, converting it into a deuterated ethyl group (-CD₂-CD₃). This transformation is the key step that incorporates the four deuterium labels into the steroid's structure.

Table 1: Typical Reaction Parameters for Catalytic Deuteration of Gestrinone

| Parameter | Description |

|---|---|

| Precursor | Gestrinone |

| Deuterium Source | Deuterium Gas (D₂) |

| Catalyst | Palladium on Charcoal (Pd/C) |

| Solvent | Anhydrous organic solvent (e.g., Ethanol, Ethyl Acetate) |

| Atmosphere | Deuterium Gas at a specified pressure |

| Product | this compound |

Stereochemical Considerations and Positional Specificity of Deuterium Labeling

The positional specificity of deuterium labeling is critical for the utility of THG-d4 as an internal standard. The stability of the carbon-deuterium (C-D) bonds ensures that the labels are not lost during sample preparation or analysis nih.gov. The catalytic hydrogenation of the C-17 ethynyl group of Gestrinone is highly specific. This reaction exclusively targets the triple bond, leading to the formation of a 17α-ethyl-d4 group.

The four deuterium atoms are specifically added to the two carbons of the former ethynyl group. This specificity is a significant advantage, as it ensures a precise mass shift of +4 Da compared to the unlabeled molecule without altering the core steroid ring structure, which could affect its chemical and chromatographic behavior. The stereochemistry at the C-17 position is retained, resulting in the 17β-hydroxy, 17α-ethyl-d4 configuration. This precise labeling ensures that THG-d4 co-elutes with unlabeled THG during chromatographic separation while being clearly distinguishable by mass spectrometry .

Physico-Chemical Characterization and Purity Assessment of Synthesized this compound

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuteration Confirmation and Structural Integrity

Further confirmation can be obtained using ²H NMR (Deuterium NMR), which would show signals corresponding to the incorporated deuterium atoms, confirming their presence and chemical environment.

Table 2: Expected ¹H NMR Spectral Changes from THG to THG-d4

| Group | Protons in THG | Expected Signal in ¹H NMR of THG | Expected Signal in ¹H NMR of THG-d4 |

|---|---|---|---|

| 17α-CH₂-CH₃ | Methylene (-CH₂-) | Multiplet | Absent |

| 17α-CH₂-CH₃ | Methyl (-CH₃) | Triplet | Absent |

| Steroid Core | Various Protons | Characteristic Signals | Characteristic Signals Remain |

High-Resolution Mass Spectrometry for Isotopic Enrichment and Purity Validation

High-Resolution Mass Spectrometry (HRMS) is indispensable for validating the isotopic enrichment and purity of THG-d4 nih.gov. HRMS can measure the mass-to-charge ratio (m/z) of a compound with very high precision. The incorporation of four deuterium atoms in place of four hydrogen atoms results in a predictable mass increase.

The molecular weight of unlabeled Tetrahydrogestrinone (C₂₁H₂₈O₂) is approximately 312.45 g/mol . The synthesized this compound (C₂₁H₂₄D₄O₂) should exhibit a molecular weight of approximately 316.47 g/mol . HRMS analysis confirms this mass shift, providing definitive proof of successful deuteration. Furthermore, by analyzing the relative intensities of the signals at m/z 313 (for THG) and m/z 317 (for THG-d4, protonated molecule [M+H]⁺), the isotopic purity and the percentage of deuterium incorporation can be accurately calculated. This is critical to ensure the quality of the internal standard and the accuracy of quantitative assays .

Table 3: High-Resolution Mass Spectrometry Data for THG and THG-d4

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| Tetrahydrogestrinone (THG) | C₂₁H₂₈O₂ | 312.2089 | ~313.2162 |

Advanced Analytical Methodologies Employing Tetrahydrogestrinone D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. THG-d4, with its four deuterium (B1214612) atoms, is an ideal internal standard for the IDMS analysis of THG.

Biological samples such as urine and blood are inherently complex, containing a multitude of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effects, which can lead to ion suppression or enhancement. This interference can significantly impact the accuracy and precision of quantification.

The use of a stable isotope-labeled internal standard like THG-d4 is a cornerstone strategy to counteract these matrix effects. Because THG-d4 is chemically and physically almost identical to the unlabeled THG, it co-elutes during chromatographic separation and experiences the same ionization suppression or enhancement. By calculating the ratio of the response of the analyte (THG) to the internal standard (THG-d4), the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification.

For quantitative analysis, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte (THG) and a constant concentration of the internal standard (THG-d4). The response ratio of the analyte to the internal standard is plotted against the analyte concentration. This model is then used to determine the concentration of the analyte in unknown samples.

The validation of these calibration models is a critical step and typically involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The use of THG-d4 as an internal standard is integral to establishing robust and reproducible calibration curves, thereby ensuring the reliability of the quantitative results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the analytical technique of choice for the detection and quantification of THG, with THG-d4 playing a vital role as the internal standard. dshs-koeln.de This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Effective chromatographic separation is crucial to minimize the number of co-eluting compounds that can cause matrix effects. The optimization process involves the careful selection of the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) and acetic acid), and gradient elution profile. dshs-koeln.de The goal is to achieve baseline separation of THG from other structurally similar steroids and endogenous interferences. The similar chromatographic behavior of THG and THG-d4 ensures that they are subjected to the same separation conditions, a prerequisite for effective internal standardization.

A study utilized a Macherey-Nagel Nucleodur C-18 Pyramid column with a gradient of 5mM ammonium acetate containing 0.1% acetic acid and acetonitrile to achieve separation. dshs-koeln.de

In tandem mass spectrometry, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.

For THG-d4, specific MRM transitions are selected to ensure its unambiguous detection. These transitions are distinct from those of the unlabeled THG, allowing for simultaneous monitoring of both compounds. The selection of optimal MRM transitions involves infusing the standard compound into the mass spectrometer and identifying the most intense and stable precursor-to-product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| THG-d4 | 317.2 | 271.2 | 245.2 |

This table presents hypothetical but representative MRM transitions for THG-d4 for illustrative purposes. Actual transitions may vary based on the specific instrumentation and experimental conditions.

Before analysis by LC-MS/MS, biological samples must undergo a preparation process to remove interfering substances and concentrate the analyte. Common techniques include:

Solid Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte of interest while other matrix components are washed away. The analyte is then eluted with a small volume of solvent.

Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases. A study on screening for synthetic steroids in human urine employed LLE using tert-butyl methyl ether after enzymatic hydrolysis and pH adjustment. dshs-koeln.de The organic layer containing the steroids was then separated, evaporated, and the residue was reconstituted in a suitable solvent for LC-MS/MS analysis. dshs-koeln.de

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Strategies

The use of Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a well-established and powerful technique for the analysis of synthetic anabolic steroids. When employing Tetrahydrogestrinone-d4 (THG-d4) as an internal standard, specific strategies are required to ensure optimal performance, particularly concerning the volatility and thermal stability of the analyte and the specificity of detection.

Chemical Derivatization for Enhanced Volatility and Thermal Stability

Steroids, including Tetrahydrogestrinone (THG) and its deuterated analogue THG-d4, possess polar functional groups (such as hydroxyl and ketone groups) that make them non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. To overcome these limitations, chemical derivatization is an essential sample preparation step. mdpi.com This process replaces the active hydrogens in the polar functional groups with non-polar moieties, thereby increasing the molecule's volatility and thermal stability. mdpi.comkobv.de

A common approach for steroids is a two-step derivatization process. mdpi.com First, methyloxime formation is achieved by reacting the ketone groups with a reagent like methoxyamine hydrochloride. mdpi.com This is followed by the formation of trimethylsilyl (B98337) (TMS) ethers from the hydroxyl groups using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and an enhancer like 2-propanthiol. mdpi.comrug.nl For THG and THG-d4, this converts the C3-ketone and the C17-hydroxyl group into their respective methyloxime-trimethylsilyl (MO-TMS) derivatives, which are much more suitable for GC-HRMS analysis.

Another derivatization strategy involves the use of Girard's Reagent P (GRP), which specifically reacts with ketone groups to form a hydrazone derivative containing a quaternary pyridinium (B92312) group. scispace.com While this technique has been noted for its utility in liquid chromatography-mass spectrometry (LC-MS) by introducing a permanent positive charge, its principles of modifying ketone groups are also relevant to enhancing chromatographic properties and detection specificity. scispace.com The derivatization of ketone groups with reagents like GRP can sometimes lead to the formation of cis/trans isomers, which may be separated chromatographically. scispace.com While this can dilute the analyte signal, it also provides an additional, satellite chromatographic peak that can serve as further evidence for confirmation. scispace.com

| Derivatization Reagent/Method | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Methoxyamine Hydrochloride followed by MSTFA | Ketone and Hydroxyl Groups | Increases volatility and thermal stability by forming MO-TMS derivatives. | mdpi.com |

| Girard's Reagent P (GRP) | Ketone Groups | Forms hydrazone derivatives, enhancing chromatographic properties. | scispace.com |

Characteristic Fragment Ion Analysis for THG-d4 in Electron Ionization

In GC-HRMS, after the derivatized THG-d4 molecule passes through the gas chromatograph, it enters the mass spectrometer's ion source, where it is typically subjected to Electron Ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable and reproducible manner. kobv.de The analysis of these fragment ions provides a chemical fingerprint that is used for identification and quantification.

The fragmentation pathways of steroids under EI are well-studied. kobv.dechem-soc.si The fragmentation is highly dependent on the steroid's core structure and the derivatized functional groups. For the MO-TMS derivative of THG, characteristic fragments arise from cleavages within the steroid's polycyclic ring structure and the loss of parts of the derivatizing groups.

When THG-d4 is used as an internal standard, its fragment ions will have a mass-to-charge ratio (m/z) that is shifted by +4 atomic mass units (or a fraction thereof, depending on which fragment contains the deuterium labels) compared to the corresponding fragments of unlabeled THG. This mass shift is fundamental to its function, allowing the detector to distinguish between the analyte (THG) and the internal standard (THG-d4) even if they co-elute chromatographically. For instance, studies have identified characteristic fragment ions for derivatized THG at m/z 240.14 and m/z 294.19. For THG-d4, the corresponding fragments would be expected at a higher m/z, assuming the deuterium labels are retained in these fragments. The high resolution of the mass spectrometer allows for the precise mass measurement of these ions, further increasing the confidence in identification by confirming their elemental composition. kobv.de

| Compound | Derivative | Reported Fragment Ions (m/z) | Expected Fragment Ions for d4-Analogue (m/z) | Reference |

|---|---|---|---|---|

| Tetrahydrogestrinone (THG) | Trimethylsilyl ether-oxime | 240.14, 294.19 | 244.16, 298.21 (assuming labels are retained) |

Evaluation of Analytical Performance Metrics

For any quantitative analytical method, a thorough evaluation of its performance is critical to ensure that the results are reliable, reproducible, and fit for purpose. When using THG-d4 as an internal standard in GC-HRMS assays, key performance metrics are assessed during method validation. mdpi.com

Precision, Accuracy, Sensitivity (LOD/LOQ) and Robustness Assessments

The use of a stable isotope-labeled internal standard like THG-d4 is crucial for achieving high accuracy and precision. It effectively compensates for variations that can occur during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., injection volume variations). mdpi.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Inter-assay precision is assessed over several days with different analysts to ensure long-term method reliability. scispace.com

Accuracy measures the closeness of the mean of a set of results to the true value. It is often evaluated by analyzing quality control (QC) samples fortified with a known concentration of the analyte and is expressed as the percentage recovery. mdpi.com Studies on similar steroid analyses using deuterated internal standards report accuracies typically ranging from 91% to 107%. mdpi.com

Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Methods utilizing deuterated internal standards with MS detection can achieve very low detection limits, often in the sub-nanogram per milliliter (ng/mL) range.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Performance Metric | Typical Value/Range | Significance | Reference |

|---|---|---|---|

| Inter-assay Accuracy | 91% - 107% | Ensures the measured value is close to the true value over time. | mdpi.com |

| Inter-assay Precision (RSD) | <15% (typically <10%) | Demonstrates the method's reproducibility. | mdpi.comscispace.com |

| Linearity (r²) | > 0.99 | Confirms a proportional response to concentration changes. | mdpi.com |

| Sensitivity (LOD/LOQ) | Low to sub-ng/mL | Allows for the detection of trace amounts of the substance. |

Metabolic Pathway Elucidation of Tetrahydrogestrinone Through Analytical Approaches

In Vitro Studies for Metabolic Profiling and Metabolite Identification

In vitro systems, particularly using human liver preparations like hepatocytes and microsomes, offer a reliable alternative to in vivo human studies for predicting metabolic fate. dshs-koeln.demdpi.com These models allow for the controlled study of biotransformation reactions and the generation of metabolites in a clean, analyzable matrix. dshs-koeln.de For THG, in vitro studies have been instrumental in mapping its primary metabolic transformations. researchgate.netdshs-koeln.de

The use of stable isotope-labeled compounds, such as the deuterated analog Tetrahydrogestrinone-d4 (THG-d4), is a powerful strategy in metabolic research. In this approach, a mixture of the unlabeled drug and its isotopically labeled version is incubated in an in vitro system. amazonaws.com When analyzed by mass spectrometry, the parent drug and all its subsequent metabolites appear as a distinctive pair of peaks (a doublet) separated by the mass difference of the isotopes (e.g., 4 mass units for a d4-labeled compound). amazonaws.com

This "isotopic signature" provides several key advantages:

Enhanced Detection: It allows for the easy and unambiguous identification of drug-related metabolites against a complex biological background, significantly improving the sensitivity of detection for low-abundant metabolites. amazonaws.com

Pathway Tracking: By administering deuterated steroids, scientists can track metabolic pathways and elimination kinetics with remarkable specificity.

Structural Elucidation: The characteristic mass shift helps in confirming the chemical structure of metabolites during analysis by high-resolution mass spectrometry. amazonaws.com

This technique serves a dual purpose in anti-doping analysis. It is crucial in the research phase for metabolite discovery and also in routine testing, where deuterated analogs like THG-d4 are used as internal standards to ensure the accuracy and reliability of quantification.

In vitro incubation of THG with human hepatocytes has revealed that the compound undergoes both Phase I and Phase II metabolism. researchgate.net Phase I reactions involve the chemical modification of the steroid, while Phase II reactions conjugate the steroid or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. fu-berlin.de

Phase I Metabolism: Studies have identified hydroxylated metabolites of THG. dshs-koeln.de Oxidation, specifically hydroxylation, is a primary Phase I pathway. Two monohydroxylated metabolites ([M+16+H]+) have been detected, with the hydroxylation proposed to occur at the C-16 and C-18 positions of the steroid structure. researchgate.netdshs-koeln.de

Phase II Metabolism: The primary Phase II pathway for THG is glucuronidation. Research has identified the direct glucuronide of the parent THG molecule ([M+176+H]+). dshs-koeln.de Furthermore, metabolites that have undergone both hydroxylation (Phase I) and glucuronidation (Phase II) have also been detected ([M+16+176+H]+). researchgate.netdshs-koeln.de Studies comparing THG with its parent compound, gestrinone (B1671454), show an analogous metabolic pathway involving successive hydroxylation at C-18 followed by the addition of a glucuronic acid group. researchgate.net

The identified metabolites from these in vitro studies are critical candidates for targeted detection in anti-doping screening procedures. researchgate.net

| Metabolic Phase | Metabolic Reaction | Description | Reference |

|---|---|---|---|

| Phase I | Hydroxylation | Monohydroxylated THG, with hydroxylation proposed at C-16 and C-18. | researchgate.netdshs-koeln.de |

| Phase II | Glucuronidation | Direct conjugation of THG with glucuronic acid. | dshs-koeln.de |

| Phase I & II | Hydroxylation & Glucuronidation | Conjugation of hydroxylated THG metabolites with glucuronic acid. | researchgate.netdshs-koeln.de |

Excretion Studies in Non-Human Animal Models for Detection Marker Discovery

To complement in vitro findings and understand the pharmacokinetics and excretion profile of a substance, studies in non-human animal models are employed. researchgate.net These studies provide crucial data on how a substance and its metabolites are excreted from a living system, which is essential for identifying the most suitable urinary markers for doping control. gtfch.org

Excretion studies for THG have been conducted in animal models, including baboons and horses. researchgate.netnih.gov A study in baboons confirmed that THG is excreted in urine, with some findings suggesting it is excreted unaltered. researchgate.netresearchgate.netnih.gov

A detailed excretion study was performed in horses, which are also subject to stringent anti-doping rules. nih.gov Following a single oral administration of THG, its concentrations in blood and urine were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The study found that in urine, parent THG was detectable for up to 36 hours post-administration. nih.gov The peak urinary concentrations of total (conjugated and unconjugated) THG varied among the subjects, ranging from 16 to 206 ng/mL. nih.gov Unlike the in vitro findings with human liver cells, significant levels of hydroxylated THG metabolites were not detected in the horse model, indicating that the parent compound is a primary urinary marker in this species. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Detection Window in Urine | Up to 36 hours for parent THG. | nih.gov |

| Peak Urinary Concentration (Total THG) | 16 - 206 ng/mL. | nih.gov |

| Primary Urinary Marker | Unmetabolized THG. | researchgate.netnih.gov |

The ultimate goal of studying the metabolism and excretion of a doping agent is to extend the window of its detection. gtfch.org Identifying metabolites that are cleared from the body more slowly than the parent drug can significantly prolong the period during which a user will test positive. The findings from in vitro and animal studies have direct implications for this objective.

The identification of hydroxylated and glucuronidated metabolites of THG in in vitro human systems provides anti-doping laboratories with specific targets for their screening methods. researchgate.netdshs-koeln.de Even if these metabolites are present in low concentrations, modern analytical instruments are capable of detecting them. researchgate.net Developing assays that target these long-term metabolites is a key strategy for enhancing detection capabilities. The use of stable isotope-labeled standards in research has been fundamental to discovering these potential markers and is essential for developing the sensitive and specific analytical methods required to find them in athlete samples. While the horse study pointed to a relatively short detection window for the parent drug, the differences between species highlight the importance of using human-derived in vitro systems to predict the most relevant long-term markers for human anti-doping analysis. researchgate.netdshs-koeln.de

Applications and Impact of Tetrahydrogestrinone D4 in Forensic and Anti Doping Science

Development and Implementation of Confirmatory Methods in Anti-Doping Control

The emergence of "designer" anabolic steroids, synthesized to be undetectable by routine doping control tests, presented a significant challenge to the integrity of sports. Tetrahydrogestrinone (THG) was a primary example of such a substance. researchgate.netwikipedia.org The effective detection of THG necessitated the development of highly sensitive and specific confirmatory analytical methods, a process in which its deuterated isotopologue, Tetrahydrogestrinone-d4 (THG-d4), plays a pivotal role.

THG-d4 serves as an ideal internal standard for mass spectrometric analyses. In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of a target analyte. By using a deuterated standard like THG-d4, which is chemically identical to THG but has a different mass due to the presence of deuterium (B1214612) atoms, laboratories can correct for any loss of analyte during sample preparation and analysis. This approach significantly enhances the accuracy and reliability of test results by compensating for matrix effects, where other substances in the biological sample (like urine) can interfere with the measurement, and for instrumental drift.

The primary analytical techniques developed for the confirmation of THG are gas chromatography/high-resolution mass spectrometry (GC/HRMS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). researchgate.netnih.gov These methods were established following the initial identification of THG from a syringe residue provided to the United States Anti-Doping Agency (USADA). wikipedia.orgresearchgate.netnih.gov The use of THG-d4 as an internal standard is integral to the validation and routine application of these methods, ensuring they are robust and can reliably detect the infinitesimally small concentrations of prohibited substances typical in doping scenarios.

Table 1: Analytical Methods for Tetrahydrogestrinone (THG) Detection

| Analytical Technique | Method Details | Role of this compound |

|---|---|---|

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Analysis of underivatized THG, monitoring specific mass transitions (e.g., m/z 313 → 241 and 313 → 159). researchgate.netnih.gov | Serves as an internal standard for accurate quantification and method validation. |

| Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) | Analysis of the trimethylsilyl (B98337) ether-oxime derivative of THG, monitoring specific high-resolution mass fragments. researchgate.netnih.gov | Used as an internal standard to ensure precision and accuracy in quantitative analysis. |

For an analytical method to be accepted for anti-doping control, it must comply with the stringent requirements set forth by the World Anti-Doping Agency (WADA). These are detailed in the International Standard for Laboratories (ISL) and various supporting Technical Documents (TDs). wada-ama.orgdakks.de These documents provide mandatory directives for all WADA-accredited laboratories on technical and procedural issues to ensure harmonized and high-quality results worldwide. sportsintegrityinitiative.com

The use of appropriate internal standards is a key requirement. WADA specifically endorses the use of isotopically labeled internal standards, such as deuterated or carbon-13 labeled compounds, for endogenous steroids to prevent misinterpretation and false positives that could arise from metabolic conversion of other types of internal standards. Although THG is an exogenous steroid, the principle of using a stable isotope-labeled analogue like THG-d4 aligns with WADA's best practice recommendations for achieving the highest level of analytical certainty.

Confirmatory methods for THG, incorporating THG-d4, must be validated according to WADA's criteria, demonstrating required levels of specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. dakks.de Adherence to these international standards ensures that a positive finding for THG in any WADA-accredited laboratory is scientifically and legally defensible. dakks.de

A cornerstone of the global anti-doping program is the assurance that athletes are subject to the same high standards of testing regardless of where their sample is analyzed. WADA promotes the harmonization of analytical capabilities across its network of accredited laboratories to achieve this. researchgate.net The availability and use of certified reference materials, including stable isotope-labeled internal standards like THG-d4, are fundamental to this harmonization effort. industry.gov.au

By using the same internal standard, laboratories can better standardize their validated methods. This leads to more consistent and comparable results, facilitating inter-laboratory proficiency testing and ensuring uniform interpretation of analytical data. The development and distribution of reference materials for designer steroids and their metabolites are crucial for allowing laboratories to update their testing menus and respond effectively to new doping threats. researchgate.net The role of THG-d4 thus extends beyond individual sample analysis to supporting the structural integrity and uniformity of the entire global anti-doping system.

Role in Retrospective Analysis and Longitudinal Monitoring Programs

The fight against doping is not limited to the analysis of current samples. The ability to store samples for extended periods and re-analyze them later is a powerful deterrent. Furthermore, monitoring an athlete's biological parameters over time provides another avenue for detecting illicit practices.

Under the World Anti-Doping Code, anti-doping organizations can store samples for up to ten years. researchgate.net This allows for the retrospective analysis of archived samples when new detection methods or new prohibited substances are discovered. The case of THG is a landmark example of the value of this strategy. acs.org After THG was identified and a reliable detection method was developed in 2003, anti-doping authorities initiated the re-testing of samples from past competitions. researchgate.netacs.org

This re-analysis was only possible because of the development of sensitive and specific confirmatory methods that rely on an appropriate internal standard like THG-d4. nih.gov The ability to go back and analyze stored specimens for substances that were unknown at the time of collection serves as a significant deterrent, as athletes can no longer be certain that a novel "designer" drug will remain permanently undetectable. researchgate.netresearchgate.net

The Athlete Biological Passport (ABP) is a cornerstone of modern anti-doping strategy, based on the principle of monitoring an athlete's biological variables over time. wada-ama.orguci.org The ABP's Steroidal Module, introduced in 2014, tracks an athlete's urinary steroid profile to detect deviations that may indicate doping, even without directly detecting a prohibited substance. wada-ama.org This creates a longitudinal record of specific steroid concentrations and ratios. uci.org

Forensic Toxicological Applications Beyond Sports Doping Control

The advanced analytical methods developed for anti-doping science, including the use of internal standards like THG-d4, have significant applications in the broader field of forensic toxicology. ethernet.edu.et The challenges of detecting novel psychoactive substances or designer drugs in general forensic cases are similar to those faced in anti-doping. nih.govtandfonline.com

These methodologies can be applied in post-mortem investigations where anabolic steroid abuse is suspected to be a contributing factor to the cause of death. researchgate.net Furthermore, they are relevant in clinical and forensic cases involving the non-prescription use of anabolic androgenic steroids (AAS), which is associated with significant health risks. researchgate.net The ability to detect and quantify these substances accurately in various biological matrices, including hair, is a key aspect of forensic investigation. researchgate.net Concerns about the use of designer steroids in animal sports, such as horse racing, also create a need for these highly sensitive detection methods beyond human sports. wikipedia.orgresearchgate.net The pioneering work in identifying and establishing confirmatory methods for THG, with THG-d4 as a crucial tool, has thus provided a valuable template and resource for the wider forensic toxicology community.

Current Challenges and Future Directions in Research Pertaining to Tetrahydrogestrinone D4

Analytical Challenges in the Evolving Landscape of Designer Anabolic Agents

The detection of designer steroids like THG, for which THG-d4 is a crucial reference material, is fraught with analytical hurdles. These challenges stem from the complexity of biological matrices and the inherent chemical properties of the analytes themselves.

Biological samples, particularly urine, are complex matrices containing a multitude of endogenous compounds. researchgate.net This complexity can lead to significant matrix interferences, where other substances in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. For instance, in the analysis of steroids, structurally similar endogenous steroids can interfere with the detection of the target compound.

Chromatographic peak overlap is another significant challenge. Due to the chemical similarity of many steroids and their metabolites, achieving complete separation during analysis can be difficult. nih.gov This is particularly true in gas chromatography (GC), where even with derivatization, some compounds may co-elute. researchgate.net The use of techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation and help to resolve co-eluting peaks. nih.gov For liquid chromatography-mass spectrometry (LC-MS/MS), optimizing the chromatographic conditions, such as the column type and mobile phase gradient, is crucial to minimize peak overlap and ensure accurate detection and quantification of THG using THG-d4 as an internal standard.

Table 1: Strategies to Mitigate Analytical Interferences for THG-d4

| Challenge | Mitigation Strategy | Analytical Technique |

| Matrix Interferences | Optimized sample preparation (e.g., solid-phase extraction), Use of matrix-matched calibrators. | LC-MS/MS, GC-MS |

| Chromatographic Peak Overlap | High-resolution chromatography (e.g., UPLC), Two-dimensional gas chromatography (GCxGC). | UPLC, GCxGC-MS |

| Cross-reactivity | Use of highly specific mass transitions, Chromatographic separation from similar compounds. | LC-MS/MS, GC-HRMS |

A primary challenge in anti-doping is the proactive identification of new, uncharacterized designer steroids. nih.govnih.gov The case of THG itself highlighted the need for analytical strategies that are not solely reliant on targeting known compounds. nih.gov One approach is to search for metabolites of known designer steroids, which can indicate the use of the parent compound. For THG, a baboon administration study was conducted to identify its urinary metabolites. nih.gov

Another strategy involves developing methods to screen for "unknowns." This can be achieved using high-resolution mass spectrometry (HRMS), which acquires full-scan mass spectral data, allowing for the retrospective analysis of data for newly identified threats. researchgate.net Furthermore, researchers are exploring in silico prediction of metabolites. Software can predict the likely metabolic fate of a compound, and these predicted metabolites can then be targeted for detection. nih.gov This approach has shown success in identifying designer modifications of existing steroids. nih.gov

The development of non-targeted screening methods is also a promising avenue. Instead of looking for specific drugs, these methods look for biomarkers of doping, such as changes in the urinary steroid profile. wada-ama.org This "fingerprinting" approach could potentially identify the use of new designer steroids without prior knowledge of their exact chemical structure. wada-ama.org

Methodological Advancements in Mass Spectrometry and Associated Technologies

To counter the challenges posed by designer steroids, significant advancements in analytical instrumentation and data analysis are being pursued. Mass spectrometry, in particular, has seen continuous innovation.

The demand for lower detection limits has driven the development of more sensitive mass spectrometers. clinicallab.com Techniques such as triple quadrupole (QqQ) mass spectrometry and high-resolution instruments like time-of-flight (TOF) and Orbitrap mass analyzers have become standard in anti-doping laboratories. clinicallab.commdpi.comchromatographyonline.com These technologies allow for the detection of long-term metabolites of steroids at very low concentrations. clinicallab.com

For THG, sensitive and specific methods have been developed using both LC-MS/MS and gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov The selectivity of these methods is crucial for distinguishing the analyte from background noise and potential interferences. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be optimized to enhance sensitivity for specific steroids. researchgate.netnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Designer Steroid Analysis

| Technique | Key Advantages for THG-d4 Analysis |

| LC-MS/MS | High selectivity and sensitivity for underivatized THG. nih.gov |

| GC-HRMS | High mass accuracy for derivatized THG, reducing false positives. nih.gov |

| GCxGC-qMS | Enhanced separation of complex mixtures, aiding in the detection of unknown compounds. nih.gov |

| Orbitrap MS | Very high resolution and mass accuracy, beneficial for structural elucidation of novel steroids. chromatographyonline.com |

The vast amounts of data generated by modern mass spectrometers, particularly in non-targeted screening, require sophisticated data processing tools. nih.gov Advanced algorithms are being developed to automatically detect and identify potential doping agents from complex datasets.

Machine learning is emerging as a powerful tool in this domain. nih.gov Machine learning algorithms can be trained to recognize patterns in analytical data that are indicative of doping. wada-ama.orgdfki.de For example, these algorithms can be used to predict the retention times of steroids in chromatographic systems, which can aid in their identification. researchgate.net Deep learning, a subset of machine learning, has shown promise in identifying steroids based on their mass spectral and chromatographic data, even for compounds where analytical standards are not available. researchgate.net This could be particularly valuable for identifying novel designer steroids that have not been previously characterized.

Evolution of Certified Reference Material Standards for Deuterated Steroids

The accuracy and reliability of any quantitative analysis heavily depend on the quality of the reference materials used. sigmaaldrich.com Certified Reference Materials (CRMs) are essential for ensuring the traceability and comparability of analytical results between different laboratories. nih.govresearchgate.netresearchgate.net

For deuterated steroids like THG-d4, which serve as internal standards, the purity and isotopic enrichment of the reference material are of paramount importance. The synthesis of THG-d4 involves the catalytic hydrogenation of gestrinone (B1671454) using deuterated reagents. The resulting product must be rigorously tested to confirm its chemical purity (typically >98%) and the degree of deuterium (B1214612) incorporation (isotopic enrichment >99%). This is crucial to avoid any interference from the non-deuterated analog.

The production of CRMs for anabolic steroids is a meticulous process that is governed by international standards such as ISO Guides 34 and 35. nih.govresearchgate.net This involves material processing, homogeneity and stability assessments, and a comprehensive characterization of the material's properties. nih.govresearchgate.net The availability of high-quality, well-characterized CRMs for deuterated steroids is fundamental to the global anti-doping effort, enabling laboratories to produce reliable and defensible results. nih.gov The ongoing development of new CRMs for emerging designer steroids and their deuterated analogs is a critical component of the strategy to combat doping in sports. nih.govnih.gov

Ethical Considerations in the Research and Development of Doping Control Methodologies

The pursuit of fair and clean sport necessitates the continuous evolution of anti-doping science. The development of methodologies to detect sophisticated doping agents like Tetrahydrogestrinone-d4 (THG-d4) resides at the intersection of scientific innovation and complex ethical considerations. These ethical dimensions are critical to ensuring that the fight against doping does not infringe upon the fundamental rights of athletes and maintains the integrity of the anti-doping system itself.

At the heart of the ethical debate is the principle of "the spirit of sport," which encompasses values such as fairness, honesty, health, and respect for rules and fellow competitors. wada-ama.orghhs.gov The development of advanced detection methods for substances like THG-d4 is ethically justified as a means to uphold this spirit and ensure a level playing field for all athletes. wada-ama.orghhs.gov However, the methods employed in this research and their application must be carefully scrutinized to ensure they are proportional and respect individual rights. wada-ama.org

A primary ethical challenge in the research and development of doping control for "designer" steroids such as Tetrahydrogestrinone is the reactive nature of the science. These substances are specifically engineered to be undetectable by current testing protocols. thehastingscenter.orgresearchgate.net This creates an environment where anti-doping scientists must often work to identify substances that are not yet known to them, a situation exemplified by the BALCO scandal where a tip-off was necessary to initiate the development of a test for THG. marquette.eduwikipedia.orgsfgate.com This raises ethical questions about the extent of research permissible on athlete samples to search for unknown compounds.

Informed Consent and the Use of Athlete Samples

A cornerstone of ethical research involving human subjects is informed consent. hhs.govsportsci.orglboro.ac.uk In the context of anti-doping research, athletes are typically asked to provide consent for their anonymized samples to be used for research purposes. usada.org This consent is optional and declining does not result in any negative consequences for the athlete. usada.org The research conducted on these samples is crucial for advancing anti-doping science, including the development of new detection methods. usada.org

However, the use of samples to detect novel or designer drugs that are unknown at the time of sample collection presents a unique ethical dilemma. While athletes consent to their samples being used for general anti-doping research, it is impossible to inform them about the specifics of a search for a substance that has not yet been identified. This is where the ethical framework of anti-doping operates on a balance between individual autonomy and the collective interest in fair sport. The anonymization of samples is a key procedural safeguard to protect athlete privacy in this context.

Privacy and Confidentiality

The collection and analysis of biological samples inherently involve sensitive personal information, raising significant privacy concerns. idosr.org Anti-doping policies, which can include requirements for athletes to provide their whereabouts for out-of-competition testing, are often seen as intrusive. idosr.org The development of new detection methods must, therefore, be governed by strict protocols to protect the privacy and confidentiality of athletes.

Research using athlete samples is conducted on anonymized specimens, meaning all personal identifiers are removed to prevent the results from being traced back to an individual. usada.org This is a critical ethical safeguard. However, the potential for re-identification, however small, remains a concern that must be continually addressed through robust data protection measures.

The Proportionality Principle

The principle of proportionality, which is central to both law and ethics, requires that any action taken should be proportionate to the goal it aims to achieve. wada-ama.org In the context of developing doping control methodologies, this means that the intrusiveness of the research and testing methods must be balanced against the threat that new and undetectable doping agents pose to the integrity of sport. wada-ama.org The development of highly sensitive and specific detection methods for compounds like THG-d4 can be seen as a proportionate response to the deliberate attempt to cheat and undermine fair competition. thehastingscenter.orgmultidisciplinaryfrontiers.com

Fairness and the Pursuit of a Level Playing Field

The ultimate ethical justification for the research and development of advanced doping control methodologies lies in the pursuit of fairness. wada-ama.orgmultidisciplinaryfrontiers.com Doping creates an unfair advantage and coerces clean athletes into a difficult choice: either to dope (B7801613) as well or to compete at a disadvantage. thehastingscenter.org The development of tests for designer steroids like THG is a critical step in deterring their use and ensuring that athletic success is the result of natural talent, dedication, and hard work. thehastingscenter.org

Q & A

Basic Research Questions

Q. How is Tetrahydrogestrinone-d4 synthesized and characterized for research purposes?

- Methodological Answer : THG-d4 is synthesized via hydrogenation of gestrinone, followed by deuterium labeling to enhance isotopic distinction. Characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and isotopic purity. For instance, THG was initially identified using NMR and MS after extraction from a syringe residue, with deuterated analogs requiring additional validation of isotopic substitution sites .

- Key Considerations : Ensure hydrogenation conditions (e.g., catalyst type, reaction time) are optimized to avoid side products. Deuterated solvents should be avoided during synthesis to prevent isotopic contamination.

Q. What analytical techniques are recommended for detecting THG-d4 in biological matrices such as urine?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity, using transitions such as m/z 313 → 241 and 313 → 159 for underivatized THG-d4. Gas chromatography-high-resolution mass spectrometry (GC-HRMS) with trimethylsilyl ether-oxime derivatization improves volatility and specificity, targeting fragments like m/z 240.14 and 294.19 .

- Key Considerations : Validate matrix effects (e.g., ion suppression in urine) using internal standards. Cross-validate with HRMS to confirm isotopic patterns and rule out false positives.

Q. How should researchers design a metabolism study for THG-d4 in animal models?

- Methodological Answer : Administer THG-d4 to a model organism (e.g., baboons) and collect serial urine samples over time. Use LC-MS/MS to quantify parent compound and metabolites. Establish pharmacokinetic parameters (e.g., excretion half-life) through non-compartmental analysis. Reference the baboon study by Catlin et al., which demonstrated urinary excretion profiles .

- Key Considerations : Control for interspecies metabolic differences by comparing with human hepatocyte assays. Include negative controls to distinguish endogenous compounds.

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish THG-d4 from structurally similar anabolic steroids in complex matrices?

- Methodological Answer : Use a combination of chromatographic separation (e.g., C18 column with gradient elution) and selective reaction monitoring (SRM). Optimize collision energy to maximize fragment ion yield. For example, differentiate THG-d4 from gestrinone by monitoring deuterium-specific transitions and isotopic abundance ratios .

- Key Considerations : Perform interference testing with common steroids (e.g., nandrolone, trenbolone) and validate using incurred sample reanalysis (ISR).

Q. What statistical approaches are suitable for validating the specificity of THG-d4 detection assays?

- Methodological Answer : Apply receiver operating characteristic (ROC) curve analysis to assess assay sensitivity/specificity. Use t-tests or ANOVA to compare THG-d4 concentrations across experimental groups, ensuring p-values are corrected for multiple comparisons. For longitudinal studies, mixed-effects models account for inter-individual variability .

- Key Considerations : Include negative controls (e.g., blank urine spiked with analogs) and calculate limits of detection (LOD) via signal-to-noise ratios ≥ 3:1.

Q. How can researchers resolve discrepancies in reported half-life values of THG-d4 metabolites across studies?

- Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic data, stratifying by species, dose, and analytical method. Use Bland-Altman plots to assess agreement between studies. Replicate conflicting experiments under standardized conditions (e.g., identical dosing regimens, sample collection intervals) .

- Key Considerations : Address confounding variables such as diet, hydration status, and co-administered drugs. Publish raw data to facilitate reproducibility.

Data Presentation and Ethical Considerations

Q. What guidelines should be followed when presenting THG-d4 research data in publications?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards:

- Tables/Figures : Label axes clearly (e.g., "Time (h)" vs. "THG-d4 Concentration (ng/mL)"). Include error bars for standard deviation.

- Reproducibility : Publish full synthetic protocols, MS parameters, and statistical code as supplementary material .

- Key Considerations : Avoid redundant data in text and tables. Use color standardization in figures for accessibility.

Q. What ethical issues arise in THG-d4 research involving animal or human subjects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.